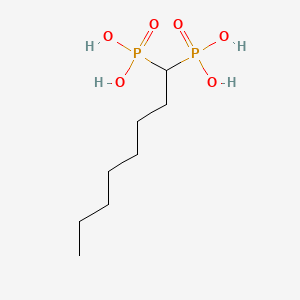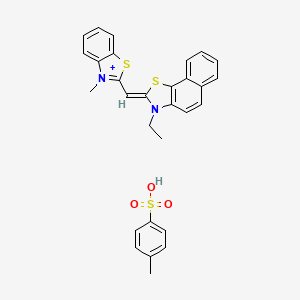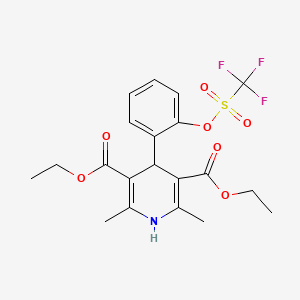
L-Glutamic acid, N-(4-aminobenzoyl)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate): , identified by the Unique Ingredient Identifier (UNII) GFI92QDR2K, is a compound with the molecular formula C12H12N2O5.Na.H. This compound is a derivative of 4-aminobenzoic acid and L-glutamic acid, and it is often used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) typically involves the amidation of 4-aminobenzoic acid with L-glutamic acid. One common method includes dissolving 4-aminobenzoic acid in methanol, followed by the addition of salicylaldehyde, sodium cyanoborohydride, and glacial acetic acid. The mixture is stirred at room temperature for 24 hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Various substituted benzoyl and glutamate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential antimicrobial and cytotoxic properties. It has shown activity against methicillin-resistant Staphylococcus aureus and other pathogens .
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its cytotoxic effects on cancer cell lines .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Wirkmechanismus
The mechanism of action of Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) involves its interaction with microbial cell walls, leading to disruption of cell membrane integrity and inhibition of essential enzymatic processes. This results in the antimicrobial and cytotoxic effects observed in various studies .
Vergleich Mit ähnlichen Verbindungen
4-Aminobenzoic Acid: A precursor to Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) with similar antimicrobial properties.
N-(4-Aminobenzoyl)-β-alanine: Another derivative with comparable biological activities.
Uniqueness: Sodium Hydrogen (N-(4-Aminobenzoyl)-L Glutamate) is unique due to its specific combination of 4-aminobenzoic acid and L-glutamic acid, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
97772-96-8 |
|---|---|
Molekularformel |
C12H13N2NaO5 |
Molekulargewicht |
288.23 g/mol |
IUPAC-Name |
sodium;(2S)-2-[(4-aminobenzoyl)amino]pentanedioate;hydron |
InChI |
InChI=1S/C12H14N2O5.Na/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16;/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19);/q;+1/p-1/t9-;/m0./s1 |
InChI-Schlüssel |
QTFDQUUWYNVHIJ-FVGYRXGTSA-M |
Isomerische SMILES |
[H+].C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])N.[Na+] |
Kanonische SMILES |
[H+].C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12714127.png)








![1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one](/img/structure/B12714166.png)

